molecular formula C18H21N3O4S B2400004 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea CAS No. 1203011-01-1

1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea

Cat. No. B2400004
CAS RN: 1203011-01-1
M. Wt: 375.44
InChI Key: VLNAZBLLKBLJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and is known to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of various enzymes that are essential for the survival of cancer cells. Moreover, it has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has also been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-bacterial, and anti-viral properties. Moreover, this compound has also been shown to exhibit neuroprotective properties, thereby preventing various neurological disorders.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-cancer properties, thereby providing a potential treatment option for cancer patients. Moreover, this compound is easy to synthesize and has a relatively high yield. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions for the research on 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea. One of the significant future directions is to study the potential applications of this compound in the treatment of various neurological disorders. Moreover, further studies are needed to investigate the mechanism of action of this compound in cancer cells. Additionally, research is needed to explore the potential of this compound as a drug delivery system for other therapeutic agents.

Synthesis Methods

The synthesis of 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea involves the reaction of benzyl isothiocyanate with 5-amino-2-methoxybenzoic acid to form the corresponding benzylthiourea. Further, the benzylthiourea is treated with sodium nitrite and hydrochloric acid to obtain the desired compound. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has been extensively studied for its potential applications in various scientific research areas. One of the significant applications of this compound is in the field of cancer research. It has been reported that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells. Moreover, it has also been shown to induce apoptosis in cancer cells, thereby preventing the spread of cancer.

properties

IUPAC Name

1-benzyl-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-17-9-8-15(21-10-5-11-26(21,23)24)12-16(17)20-18(22)19-13-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11,13H2,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNAZBLLKBLJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea

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